molecular formula C13H10F3N3O B10969138 1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea

1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10969138
M. Wt: 281.23 g/mol
InChI Key: HZNWQUICJFQIHM-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It features a pyridine ring substituted at the 4-position and a phenyl ring substituted with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-aminopyridine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism by which 1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-Pyridin-4-yl-3-phenylurea: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.

    1-Pyridin-4-yl-3-[3-(methyl)phenyl]urea: The methyl group is less electronegative than the trifluoromethyl group, leading to variations in reactivity and potency.

Uniqueness: The presence of the trifluoromethyl group in 1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

1-pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-8H,(H2,17,18,19,20)

InChI Key

HZNWQUICJFQIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=NC=C2)C(F)(F)F

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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